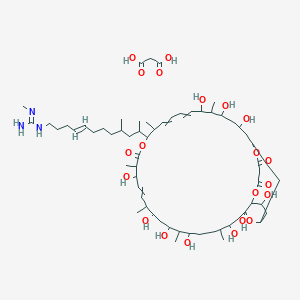
2-(3-(3-Trifluoromethyl-3H-diazirin-3-yl)phenoxy)acetyl-S-methyloxycarbonylsulfenylcysteinyl-valine
Descripción general
Descripción
Edetate calcium disodium anhydrous is a metal ion chelator primarily used to treat lead poisoning. It is a compound that binds to metal ions, forming stable complexes that can be excreted from the body. This compound is on the World Health Organization Model List of Essential Medicines and was granted FDA approval on July 16, 1953 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Edetate calcium disodium anhydrous is synthesized by reacting ethylenediaminetetraacetic acid (EDTA) with calcium and sodium hydroxides. The reaction typically involves dissolving EDTA in water, followed by the addition of calcium hydroxide and sodium hydroxide under controlled pH conditions. The resulting solution is then evaporated to obtain the anhydrous form of the compound .
Industrial Production Methods
Industrial production of edetate calcium disodium anhydrous follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity. The final product is typically crystallized and dried to obtain the anhydrous form .
Análisis De Reacciones Químicas
Types of Reactions
Edetate calcium disodium anhydrous primarily undergoes chelation reactions, where it forms stable complexes with metal ions. It does not typically participate in oxidation, reduction, or substitution reactions due to its stable structure .
Common Reagents and Conditions
The chelation reactions of edetate calcium disodium anhydrous involve metal ions such as lead, zinc, and calcium. These reactions are usually carried out in aqueous solutions under neutral to slightly alkaline pH conditions .
Major Products Formed
The major products formed from the chelation reactions of edetate calcium disodium anhydrous are metal-EDTA complexes. For example, when it reacts with lead ions, the product is a lead-EDTA complex that can be excreted from the body .
Aplicaciones Científicas De Investigación
Edetate calcium disodium anhydrous has a wide range of scientific research applications:
Mecanismo De Acción
Edetate calcium disodium anhydrous exerts its effects through chelation. It distributes into tissues such as the kidney and bone, where it binds to metal ions like lead. The chelated metal ions are then eliminated through urinary excretion. This process reduces the concentration of toxic metals in the body, thereby mitigating their harmful effects .
Comparación Con Compuestos Similares
Similar Compounds
Edetate disodium: Another chelating agent used to treat hypercalcemia and digitalis toxicity.
Dimercaprol: Used in conjunction with edetate calcium disodium for treating severe lead poisoning.
Succimer: An alternative chelating agent for treating lead poisoning, particularly in pediatric patients.
Uniqueness
Edetate calcium disodium anhydrous is unique in its ability to chelate lead ions effectively without causing significant hypocalcemia. Its inclusion of calcium in the structure prevents the depletion of calcium ions in the body, making it safer for use in treating lead poisoning compared to other chelating agents .
Propiedades
IUPAC Name |
(2R)-2-[[(2R)-3-(methoxycarbonyldisulfanyl)-2-[[2-[3-[3-(trifluoromethyl)diazirin-3-yl]phenoxy]acetyl]amino]propanoyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N4O7S2/c1-10(2)15(17(30)31)25-16(29)13(9-35-36-18(32)33-3)24-14(28)8-34-12-6-4-5-11(7-12)19(26-27-19)20(21,22)23/h4-7,10,13,15H,8-9H2,1-3H3,(H,24,28)(H,25,29)(H,30,31)/t13-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWRQHUSMOIPSC-DZGCQCFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CSSC(=O)OC)NC(=O)COC1=CC=CC(=C1)C2(N=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)NC(=O)[C@H](CSSC(=O)OC)NC(=O)COC1=CC=CC(=C1)C2(N=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N4O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90921194 | |
| Record name | N-{1-Hydroxy-2-[(1-hydroxy-2-{3-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenoxy}ethylidene)amino]-3-[(methoxycarbonyl)disulfanyl]propylidene}valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90921194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
113787-92-1 | |
| Record name | D-Valine, N-[3-[(methoxycarbonyl)dithio]-N-[[3-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenoxy]acetyl]-L-alanyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113787-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-(3-Trifluoromethyl-3H-diazirin-3-yl)phenoxy)acetyl-S-methyloxycarbonylsulfenylcysteinyl-valine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113787921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{1-Hydroxy-2-[(1-hydroxy-2-{3-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenoxy}ethylidene)amino]-3-[(methoxycarbonyl)disulfanyl]propylidene}valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90921194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Propyl-1H-benzo[d]imidazole-5,6-diamine](/img/structure/B39146.png)

![Furo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B39150.png)
![[(2S,3S,4S,5R,6R)-5-hydroxy-2-methyl-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate](/img/structure/B39151.png)
![(Z,6R)-6-[(3R,3aR,6S,7S,9bR)-6-(3-methoxy-3-oxopropyl)-3a,9b-dimethyl-7-prop-1-en-2-yl-2,3,4,5,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid](/img/structure/B39152.png)






